molecular formula C9H10O5 B1219637 3-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 1916-08-1

3-Hydroxy-4,5-dimethoxybenzoic acid

Cat. No. B1219637
M. Wt: 198.17 g/mol
InChI Key: WFIBQVFJXGQICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211199B1

Procedure details

Combine 3,4-dimethoxy-5-hydroxybenzoic acid (1.0 g, 5.0 mmol), potassium carbonate (4.2 g, 30.2 mmol), and ethyl iodide (3.9 g, 25.2 mmol) in acetone (50 mL). Heat to reflux. After 24 hours, cool, add methanol (25 mL) and water (5 mL) After 18 hours, concentrate in vacuo to give a residue. Combine the residue and ethanol (50 mL) and potassium hydroxide (0.56 g, 10 mmol). After 18 hours, concentrate in vacuo to give a residue. Partition the residue between ethyl acetate and a 1 M aqueous solution of hydrochloric acid. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo to give a residue. Triturate the residue to give a solid. Collect the solid to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([OH:14])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].C(=O)([O-])[O-].[K+].[K+].[CH2:21](I)[CH3:22].[OH-].[K+]>CC(C)=O.C(O)C.O.CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH2:21][CH3:22])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Partition the residue between ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Triturate the residue
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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